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Helminthosporoside A -

Helminthosporoside A

Catalog Number: EVT-1569367
CAS Number:
Molecular Formula: C39H64O22
Molecular Weight: 884.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Helminthosporoside A is a sesquiterpenoid glycoside obtained from Helminthosporium sacchari with formula C39H64O22. It is a carbobicyclic compound, a carbohydrate derivative, a sesquiterpenoid and a glycoside.
Source

Helminthosporoside A is predominantly derived from Helminthosporium sacchari, a fungus that affects sugarcane and other crops. This organism is known for producing various metabolites, including toxins that can impact plant health and agricultural yield .

Classification

Helminthosporoside A falls under the category of glycosides, which are compounds formed from a sugar moiety bonded to a non-sugar component. Specifically, it is classified as a type of galactofuranoside, which indicates the presence of galactofuranose in its structure .

Synthesis Analysis

Methods

The synthesis of Helminthosporoside A can be achieved through both natural biosynthetic pathways in Helminthosporium species and through synthetic organic chemistry techniques. The natural biosynthesis involves the enzymatic conversion of precursor molecules into the final glycosylated form.

Technical Details:

  • Biosynthetic Pathway: The production begins with the activation of glucose, which is converted into uridine diphosphate-galactofuranose (UDP-Gal f). This activated sugar then undergoes transfer reactions catalyzed by specific glycosyltransferases to form Helminthosporoside A .
  • Synthetic Approaches: Chemical synthesis may involve the coupling of galactofuranose with an appropriate aglycone using protecting group strategies to ensure selectivity during glycosylation reactions.
Molecular Structure Analysis

Structure

The molecular structure of Helminthosporoside A features a galactofuranose unit linked to an aglycone. The precise arrangement of functional groups and stereochemistry is crucial for its biological activity.

Data:

  • Molecular Formula: C15H22O2
  • Molecular Weight: Approximately 250.34 g/mol
Chemical Reactions Analysis

Reactions

Helminthosporoside A participates in various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions.

Technical Details:

  • Hydrolysis Reaction: In the presence of water and acids or enzymes (like β-galactofuranosidase), Helminthosporoside A can be hydrolyzed to release its sugar component and regenerate the aglycone .
  • Degradation Pathways: The compound can also undergo degradation in plant tissues, leading to the formation of less toxic metabolites.
Mechanism of Action

Process

The mechanism through which Helminthosporoside A exerts its effects involves interaction with specific receptors in target organisms, particularly plants. It acts as a signaling molecule influencing plant responses to stress or pathogen attack.

Data:

  • Research indicates that Helminthosporoside A may bind to proteins involved in plant defense mechanisms, altering gene expression related to stress responses .
Physical and Chemical Properties Analysis

Physical Properties

Helminthosporoside A is typically characterized by its solubility in polar solvents, reflecting its glycosidic nature.

Chemical Properties

The compound exhibits stability under neutral pH but can be susceptible to hydrolysis under acidic conditions.

Relevant Data:

  • Solubility: Soluble in water and methanol.
  • Stability: Stable at room temperature but sensitive to strong acids.
Applications

Scientific Uses

Helminthosporoside A has potential applications in various fields:

  • Agricultural Research: It serves as a model compound for studying plant-fungal interactions and developing biopesticides.
  • Pharmacological Studies: Investigations into its biological activity may yield insights into new therapeutic agents against fungal pathogens or plant diseases .
Taxonomic Classification & Discovery of Helminthosporoside-Producing Fungi

Phylogenetic Analysis of Helminthosporium sacchari within Massarinaceae

Helminthosporium sacchari (teleomorph: Cochliobolus sacchari) belongs to the family Massarinaceae (order Pleosporales, class Dothideomycetes). This genus is characterized by dematiaceous hyphae and multicellular conidia produced on erect, parallel-walled conidiophores [1] [6]. Molecular phylogenies based on ITS, LSU, and tubulin gene sequences place H. sacchari in a distinct clade alongside other grass-pathogenic species like H. solani (potato pathogen) and H. turcicum (corn pathogen) [1] [4]. Key distinguishing genomic features include: - High GC content (54-58%) - Melanin biosynthesis genes (e.g., PKS18 for dihydroxynaphthalene-melanin) - Cell wall-degrading enzyme expansions (cellulases, pectinases) [5] [9] Table 1: Comparative Genomic Features of Select Helminthosporium Species | Species | Host Specificity | Genome Size (Mb) | Secondary Metabolite BGCs | Notable Pathogenicity Genes | |-------------|----------------------|----------------------|--------------------------------|----------------------------------| | H. sacchari | Sugarcane | ~35.2 | 42 (4 PKS, 3 NRPS) | Host-specific toxin clusters, cellulases | | H. solani | Potato | ~32.7 | 38 (3 PKS, 2 NRPS) | Melanin genes, suberinases | | H. turcicum | Maize/Sorghum | ~36.1 | 45 (5 PKS, 4 NRPS) | Effectors (e.g., StCEL2 cellulase) | Data synthesized from genomic resources [1] [5] [9]

Historical Context of Host-Specific Toxin Discovery in Helminthosporium spp.

The discovery of helminthosporoside A emerged from investigations into "leaf scald" disease of sugarcane. Early phytochemical studies (1970s-1980s) identified a heat-stable, polar compound inducing chlorosis exclusively on susceptible sugarcane cultivars [4]. Purification revealed helminthosporoside A as a sesquiterpene glycoside with a molecular weight of 432 Da. Its structural complexity necessitated NMR and X-ray crystallography for full characterization [4]. Crucially, toxin production correlated with virulence: - Non-producing strains were non-pathogenic - Toxin sensitivity matched host range specificity - Synthetic helminthosporoside A replicated disease symptoms This established it as a host-selective toxin (HST) – a chemical determinant of pathogenic specialization [4] [9]. Parallel work identified structurally distinct HSTs in other Helminthosporium pathogens, including HC-toxin (H. carbonum) and HS-toxin (H. sacchari), highlighting convergent evolution of toxin-mediated pathogenesis [4].

Comparative Genomic Insights into Secondary Metabolite Biosynthesis Clusters

Genome mining of H. sacchari reveals a biosynthetic gene cluster (BGC) on scaffold 7 (∼68 kb) hypothesized to produce helminthosporoside A. Core features include [2] [3] [5]: - Terpene synthase (TPS) with sesquiterpene cyclase domain - Glycosyltransferase (GT) for sugar moiety attachment - Regulatory elements: Zn₂Cys₆ transcription factor, MFS transporter - Flanking transposases suggesting horizontal acquisition Comparative analysis with BGCs in related genera (Streptomyces, Kitasatospora) shows: - PKS/NRPS hybrid clusters are enriched in marine Streptomyces (avg. 22.4 BGCs/genome) vs. 4.2 in terrestrial Helminthosporium [2] - Phylogenetic conservation: The H. sacchari BGC shares <15% identity with Pantoea antimicrobial clusters (e.g., pantocin B) [8] - Ecotype association: Sediment-derived fungi harbor more terpenoid BGCs than plant pathogens (32% vs. 18%) [2] [3] Table 2: Distribution of Key BGC Types Across Selected Genera | Genus | Avg. BGCs/Genome | Dominant BGC Types (%) | HST-Producing Species | |-----------|----------------------|----------------------------|----------------------------| | Helminthosporium | 38–42 | Terpenoid (28%), PKS (22%), NRPS (15%) | H. sacchari, H. carbonum | | Streptomyces | 16–84 | PKS (41%), NRPS (23%), Hybrid (18%) | None known | | Kitasatospora | 29–37 | NRPS (32%), PKS (26%), Lantipeptide (12%) | K. setae (setamycin) | Data from comparative genomic studies [2] [3] [8] Horizontal gene transfer likely shaped BGC evolution, evidenced by: - Genomic islands with aberrant GC content - Shared transposases with soil Streptomyces - Pseudogenization in non-producing strains [3]

Properties

Product Name

Helminthosporoside A

IUPAC Name

(2R,3R,4R,5S)-2-[(1R)-1-[(2R,3R,4R,5R)-5-[2-[(4aR,6R)-6-[(2R,3R,4R,5R)-5-[(1R)-1-[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoxy]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethoxy]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol

Molecular Formula

C39H64O22

Molecular Weight

884.9 g/mol

InChI

InChI=1S/C39H64O22/c1-14-6-17(55-36-30(53)26(49)34(61-36)22(12-43)57-38-29(52)24(47)32(59-38)20(45)10-41)8-39(3)5-4-16(7-18(14)39)15(2)13-54-35-27(50)25(48)33(60-35)21(11-42)56-37-28(51)23(46)31(58-37)19(44)9-40/h16-17,19-38,40-53H,2,4-13H2,1,3H3/t16?,17-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39-/m1/s1

InChI Key

USAJESQTSDBMKW-QQCQSHJHSA-N

SMILES

CC1=C2CC(CCC2(CC(C1)OC3C(C(C(O3)C(CO)OC4C(C(C(O4)C(CO)O)O)O)O)O)C)C(=C)COC5C(C(C(O5)C(CO)OC6C(C(C(O6)C(CO)O)O)O)O)O

Canonical SMILES

CC1=C2CC(CCC2(CC(C1)OC3C(C(C(O3)C(CO)OC4C(C(C(O4)C(CO)O)O)O)O)O)C)C(=C)COC5C(C(C(O5)C(CO)OC6C(C(C(O6)C(CO)O)O)O)O)O

Isomeric SMILES

CC1=C2CC(CC[C@@]2(C[C@@H](C1)O[C@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O[C@H]4[C@@H]([C@H]([C@@H](O4)[C@@H](CO)O)O)O)O)O)C)C(=C)CO[C@H]5[C@@H]([C@H]([C@@H](O5)[C@@H](CO)O[C@H]6[C@@H]([C@H]([C@@H](O6)[C@@H](CO)O)O)O)O)O

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